2-bromo-N-(5-methylisoxazol-3-yl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-methylisoxazol-3-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of an amine to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
2-bromo-N-(5-methylisoxazol-3-yl)butanamide is used in several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry:
Biological Studies: Used in various biological assays to understand cellular processes and mechanisms.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide: A closely related compound with a similar structure and molecular weight.
N-(5-methylisoxazol-3-yl)butanamide: Lacks the bromine atom but shares the core structure.
Uniqueness
2-bromo-N-(5-methylisoxazol-3-yl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable tool in various research applications.
Properties
IUPAC Name |
2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-6(9)8(12)10-7-4-5(2)13-11-7/h4,6H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVMTBXUJAQJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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